N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that features a combination of aromatic, piperidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Coupling Reactions: The final step involves coupling the 3,4-dimethoxyphenethylamine with the piperidine-oxadiazole intermediate using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Amines from the reduction of the oxadiazole ring.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
Medically, this compound could be explored for its therapeutic potential. The presence of the piperidine and oxadiazole rings is indicative of possible activity as a central nervous system agent or as an antimicrobial.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with piperidine and oxadiazole rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-(3,4-dimethoxyphenethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide may exhibit unique pharmacokinetic properties due to the isopropyl group on the oxadiazole ring, which can influence its lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-15(2)21-24-25-22(30-21)17-8-11-26(12-9-17)14-20(27)23-10-7-16-5-6-18(28-3)19(13-16)29-4/h5-6,13,15,17H,7-12,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAUDJBOEMATBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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